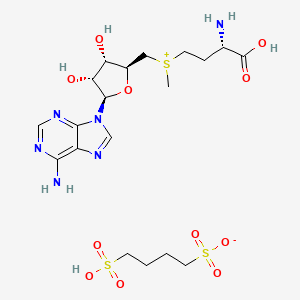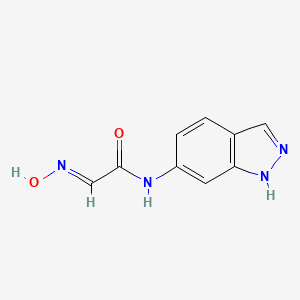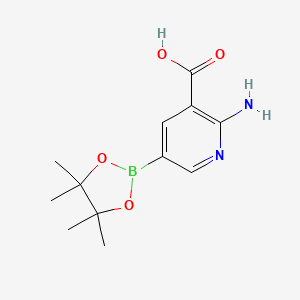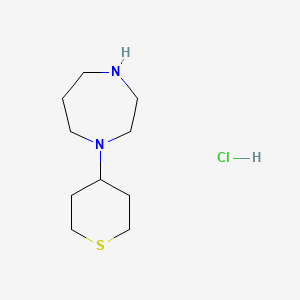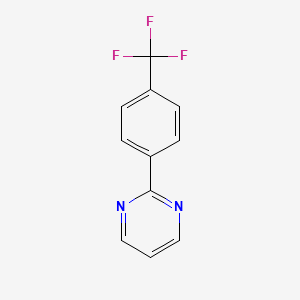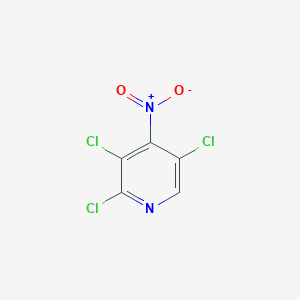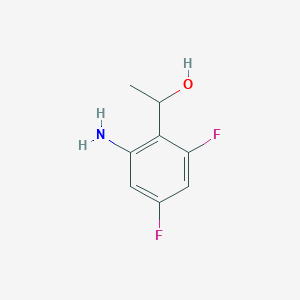
1-(2-Amino-4,6-difluorophenyl)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Amino-4,6-difluorophenyl)ethanol is an organic compound characterized by the presence of an amino group and two fluorine atoms on a phenyl ring, along with an ethanol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Amino-4,6-difluorophenyl)ethanol typically involves the reduction of a corresponding ketone precursor. One common method involves the use of engineered ketoreductases (KREDs) to achieve high enantioselectivity. For instance, E. coli whole cells expressing specific KRED variants can be used to reduce prochiral ketones to chiral alcohols with high enantiomeric excess .
Industrial Production Methods
In an industrial setting, the production of this compound may involve biocatalytic processes due to their eco-friendly nature and high efficiency. The use of whole microbial cells or isolated enzymes in a biphasic system (comprising aqueous and organic phases) can facilitate the conversion of ketone precursors to the desired alcohol .
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Amino-4,6-difluorophenyl)ethanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the ethanol moiety.
Substitution: The amino and fluorine groups on the phenyl ring can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the phenyl ring.
Wissenschaftliche Forschungsanwendungen
1-(2-Amino-4,6-difluorophenyl)ethanol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Wirkmechanismus
The mechanism of action of 1-(2-Amino-4,6-difluorophenyl)ethanol involves its interaction with specific molecular targets and pathways. The compound’s amino and fluorine groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. These interactions can modulate various biological processes, making the compound valuable in drug development and biochemical research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(2-Chlorophenyl)ethanol
- 1-(2,4-Difluorophenyl)ethanol
- 1-(2,6-Difluorophenyl)ethanol
Comparison
1-(2-Amino-4,6-difluorophenyl)ethanol is unique due to the presence of both amino and fluorine groups on the phenyl ring. This combination of functional groups imparts distinct chemical and biological properties, making it more versatile compared to similar compounds that lack one or both of these groups .
Eigenschaften
Molekularformel |
C8H9F2NO |
|---|---|
Molekulargewicht |
173.16 g/mol |
IUPAC-Name |
1-(2-amino-4,6-difluorophenyl)ethanol |
InChI |
InChI=1S/C8H9F2NO/c1-4(12)8-6(10)2-5(9)3-7(8)11/h2-4,12H,11H2,1H3 |
InChI-Schlüssel |
QXHZUMZLLPCCIV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=C(C=C(C=C1F)F)N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


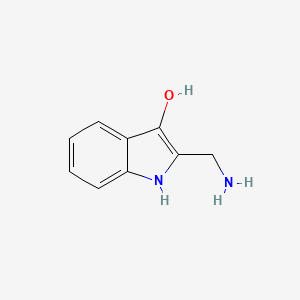

![spiro[1,3-dihydroisochromene-4,4'-piperidine];hydrochloride](/img/structure/B12968615.png)
